![molecular formula C15H15F3N4O2S B11490597 methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11490597.png)

methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a benzothiazole moiety. It is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-4-(Dimethylamino)-6-methyl-2-(Trifluormethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzothiazolkerns: Dieser Schritt beinhaltet die Cyclisierung von 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton unter Bildung des Benzothiazolrings.

Einführung des Triazinrings: Der Benzothiazolzwischenprodukt wird dann unter basischen Bedingungen mit Cyanurchlorid umgesetzt, um den Triazinring einzuführen.

Funktionalisierung: Das resultierende Zwischenprodukt wird durch Einführung der Dimethylamino- und Trifluormethylgruppen durch nucleophile Substitutionsreaktionen weiter funktionalisiert.

Veresterung: Schließlich wird die Carboxylatgruppe durch Veresterung mit Methanol eingeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Dimethylaminogruppe, eingehen, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können die Nitrogruppen (falls vorhanden) oder den Triazinring angreifen, was zur Bildung von Amin-Derivaten führt.

Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden üblicherweise verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidationsprodukte: N-Oxid-Derivate.

Reduktionsprodukte: Amin-Derivate.

Substitutionsprodukte: Verschiedene substituierte Triazinderivate.

Wissenschaftliche Forschungsanwendungen

Methyl-4-(Dimethylamino)-6-methyl-2-(Trifluormethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungaler und Antikrebsaktivität.

Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Leitverbindung für die Entwicklung neuer Therapeutika.

Industrie: Die Verbindung wird aufgrund ihrer Fähigkeit, spezifische biologische Pfade in Pflanzen zu hemmen, in der Entwicklung von Agrochemikalien wie Herbiziden und Pestiziden eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(Dimethylamino)-6-methyl-2-(Trifluormethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen kann. Im Inneren der Zelle kann sie mit Enzymen und Proteinen interagieren und deren Funktion hemmen. So kann sie beispielsweise in Pflanzen Photosystem II hemmen, was zu einer Störung der Photosynthese und des Pflanzenwachstums führt.

Ähnliche Verbindungen:

2-Benzylamino-4-methyl-6-trifluormethyl-1,3,5-triazin: Diese Verbindung teilt sich den Triazin-Kern und die Trifluormethylgruppe, unterscheidet sich jedoch durch das Vorhandensein einer Benzylaminogruppe anstelle einer Dimethylaminogruppe.

6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-(propan-2-yl)-1,3,5-triazin-2,4-diamin: Diese Verbindung hat einen ähnlichen Triazin-Kern, aber unterschiedliche Substituenten, was zu unterschiedlichen biologischen Aktivitäten führt.

Einzigartigkeit: Methyl-4-(Dimethylamino)-6-methyl-2-(Trifluormethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, während die Dimethylaminogruppe zu seiner Reaktivität und potenziellen biologischen Aktivität beiträgt.

Wirkmechanismus

The mechanism of action of methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their function. For example, in plants, it may inhibit photosystem II, leading to the disruption of photosynthesis and plant growth.

Vergleich Mit ähnlichen Verbindungen

2-Benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine: This compound shares the triazine core and trifluoromethyl group but differs in the presence of a benzylamino group instead of a dimethylamino group.

6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-(propan-2-yl)-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but different substituents, leading to different biological activities.

Uniqueness: Methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dimethylamino group contributes to its reactivity and potential biological activity.

Eigenschaften

Molekularformel |

C15H15F3N4O2S |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |

InChI |

InChI=1S/C15H15F3N4O2S/c1-8-6-5-7-9-10(8)22-12(21(2)3)19-14(11(23)24-4,15(16,17)18)20-13(22)25-9/h5-7H,1-4H3 |

InChI-Schlüssel |

FVPZWHPIHXFKKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)SC3=NC(N=C(N23)N(C)C)(C(=O)OC)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11490524.png)

![8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11490533.png)

![1-(2-Aminophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490535.png)

![2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490537.png)

![2-{2-[(2-amino-2-oxoethyl)sulfonyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11490560.png)

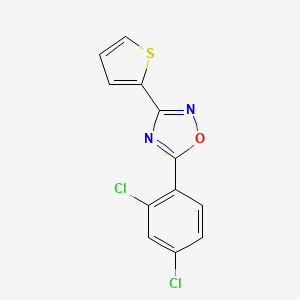

![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490565.png)

![methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490568.png)

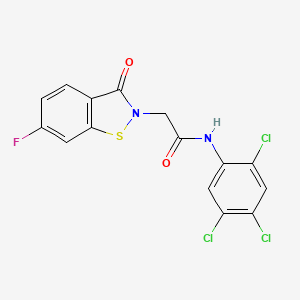

![8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11490586.png)

![N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490601.png)

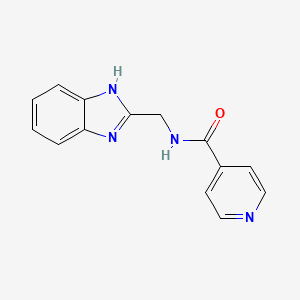

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11490606.png)